molecular formula C16H19NOS B2471904 N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide CAS No. 2034316-61-3

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide

Cat. No.: B2471904
CAS No.: 2034316-61-3
M. Wt: 273.39
InChI Key: JNIPUYDPQRGKSG-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide is a synthetic organic compound that features a benzothiophene moiety linked to a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiophene ring or the cyclobutanecarboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiophene derivatives and modified cyclobutanecarboxamide groups.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide is unique due to its combination of a benzothiophene moiety with a cyclobutanecarboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11(17-16(18)12-5-4-6-12)9-13-10-19-15-8-3-2-7-14(13)15/h2-3,7-8,10-12H,4-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPUYDPQRGKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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